molecular formula C26H24N2O5S B2985473 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-42-0

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2985473
CAS No.: 866725-42-0
M. Wt: 476.55
InChI Key: YSJHNHYADMOHJO-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and an N-(3-methylphenyl)acetamide moiety. The quinoline core is substituted with a ketone group at position 4, contributing to its planar, conjugated structure.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-20-12-13-23-22(15-20)26(30)24(34(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-19-9-7-8-18(2)14-19/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHNHYADMOHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases and proteases.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

    Binding to Receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs share the quinoline-4-one scaffold but differ in substituents, which influence their physicochemical properties and bioactivity:

Compound Name R<sup>6</sup> Sulfonyl Group (Position 3) Acetamide Substituent Molecular Weight Key Features/Implications References
Target Compound: 2-[3-(Benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide Ethoxy Benzenesulfonyl 3-Methylphenyl 504.54 g/mol Moderate lipophilicity; potential for CNS penetration due to methyl group
2-[6-Ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide Ethoxy 4-Fluorobenzenesulfonyl 2-Methylphenyl 522.51 g/mol Enhanced electron-withdrawing effect from fluorine; improved metabolic stability
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide Fluoro Benzenesulfonyl 3-Methoxyphenyl 494.48 g/mol Increased polarity from methoxy group; potential solubility advantages
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Ethyl Benzenesulfonyl 4-Chlorophenyl 518.98 g/mol Higher lipophilicity; possible cytotoxicity via chloro substitution
2-[3-(Benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide Ethoxy Benzenesulfonyl 4-Fluorophenyl 508.50 g/mol Fluorine enhances binding affinity to hydrophobic pockets

Pharmacological and Physicochemical Insights

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-fluorobenzenesulfonyl group in increases metabolic stability compared to the parent benzenesulfonyl group in the target compound, as fluorine reduces oxidative degradation.
    • Ethoxy (R<sup>6</sup>) : Enhances solubility compared to ethyl () but reduces membrane permeability relative to fluoro ().
  • Aryl Acetamide Modifications :

    • 3-Methylphenyl (target compound): Balances lipophilicity and steric bulk, favoring blood-brain barrier penetration.
    • 4-Fluorophenyl (): Improves target binding via halogen bonding but may increase plasma protein binding.
    • 4-Chlorophenyl (): Associated with higher cytotoxicity in preclinical models, possibly due to reactive oxygen species generation.
  • The microculture tetrazolium assay () is a standard method to evaluate cytotoxicity, suggesting these compounds could be screened similarly.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C25H22N2O6S
  • Molecular Weight : 478.5 g/mol
  • IUPAC Name : 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethoxy-4-oxoquinoline derivatives with benzenesulfonyl chloride and appropriate amines. The process can be optimized to yield high purity and yield through careful control of reaction conditions such as temperature and solvent choice.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MDA-MB-231 (Breast)12.8
SK-Hep-1 (Liver)18.5

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it has potential as an antibacterial and antifungal agent:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest involvement in the inhibition of specific enzymes related to cancer progression and microbial metabolism. For example, its structure indicates potential interaction with DNA topoisomerases and other targets involved in cellular replication.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study tested the compound on various cancer cell lines and found that it significantly reduced viability in a dose-dependent manner, particularly in breast cancer cells (MDA-MB-231). The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .
  • Antimicrobial Screening :
    Another study focused on the antimicrobial properties of this compound against several bacterial strains. It demonstrated effective inhibition at low concentrations, suggesting its potential application in treating infections caused by resistant strains .

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